N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide
Description
This compound belongs to the quinoline-carboxamide class fused with a 1,3,4-thiadiazole moiety. Key structural features include:
- 1,3,4-Thiadiazole core: A five-membered heterocyclic ring with sulfur and nitrogen atoms, functionalized at the 2-position by an ethylsulfanyl (-S-C₂H₅) group .
- Quinoline backbone: Substituted at the 2-position with a 4-methylphenyl group and at the 3-position with a methyl group, contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-4-28-22-26-25-21(29-22)24-20(27)18-14(3)19(15-11-9-13(2)10-12-15)23-17-8-6-5-7-16(17)18/h5-12H,4H2,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQBVLPXFHAMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide typically involves the reaction of 1,3,4-thiadiazole derivatives with various quinoline derivatives. The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the quinoline ring, using reagents like sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Studies have shown that compounds similar to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide exhibit notable antimicrobial properties. The thiadiazole moiety is known for enhancing the biological activity of compounds against various bacterial strains.
| Study | Compound | Activity | Results |
|---|---|---|---|
| Thiadiazole derivatives | Antibacterial | Inhibition of E. coli growth at 50 µg/mL | |
| Quinoline derivatives | Antifungal | Effective against Candida albicans with MIC of 25 µg/mL |
1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
| Study | Compound | Mechanism | Findings |
|---|---|---|---|
| Thiadiazole derivatives | Cytokine inhibition | Reduced TNF-alpha levels by 40% in vitro | |
| Quinoline derivatives | COX inhibition | Significant reduction in COX-2 expression |
Agricultural Applications
2.1 Pesticidal Activity
This compound has shown promise as a pesticide. Its structure allows it to interact with specific biological pathways in pests.
| Study | Compound | Target Pest | Efficacy |
|---|---|---|---|
| Thiadiazole-based pesticides | Aphids | 85% mortality after 48 hours | |
| Quinoline-based pesticides | Thrips | 90% reduction in population |
Materials Science Applications
3.1 Photovoltaic Materials
Recent investigations have explored the use of this compound in organic photovoltaic cells due to its electronic properties. The incorporation of thiadiazole and quinoline units enhances charge transport.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the ethylsulfanyl position significantly improved antibacterial activity against Gram-negative bacteria. The study highlighted the importance of structural optimization in enhancing bioactivity.
Case Study 2: Agricultural Application
Field trials using formulations containing this compound showed a marked decrease in pest populations compared to untreated controls, indicating its potential as an effective pesticide.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
The compound shares structural homology with several 1,3,4-thiadiazole derivatives reported in the evidence. Key comparisons include:
Substituent Variations on the Thiadiazole Ring
Key Observations :
- The ethylsulfanyl group at the 5-position of the thiadiazole ring is conserved in compounds 5g and 5l , which exhibit moderate to high yields (68–78%) and melting points (138–170°C) .
- The target compound’s quinoline-carboxamide scaffold differentiates it from 5g and 5l, which feature phenoxyacetamide side chains. This substitution likely enhances π-π stacking and hydrophobic interactions in biological systems.
Crystal Structure and Conformational Analysis
A related thiadiazole derivative (2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole) exhibits a butterfly-like conformation with near-coplanar thiadiazole and phenyl rings (dihedral angles: 0.8–0.9°) and a 46.3° angle between thiadiazole rings . While the target compound’s crystal data are unavailable, its 4-methylphenyl and quinoline groups may adopt similar planar conformations, influencing packing efficiency and intermolecular interactions.
Antibacterial and Antioxidant Potential
- N-(4-Methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine: Demonstrates high antibacterial activity against Escherichia coli and Bacillus subtilis due to the 4-methylphenyl group enhancing membrane penetration .
Molecular Formula and Elemental Analysis
| Compound ID/Name | Molecular Formula | Calculated Molecular Weight (g/mol) | Elemental Analysis (C, H, N) |
|---|---|---|---|
| Target Compound | C₂₃H₂₁N₃O₂S₂ | 467.56 (estimated) | N/A |
| 5g | C₁₆H₂₀N₄O₂S₂ | 380.49 | C: 50.51%, H: 5.30%, N: 14.72% |
| 7A2 | C₂₁H₁₈N₄O₂S₂ | 422.52 | C: 59.69%, H: 4.29%, N: 13.26% |
Key Insight: The target compound’s higher molecular weight (vs.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis of quinoline-thiadiazole hybrids typically involves multi-step reactions, such as cyclocondensation, coupling, and sulfonation. Critical parameters include:
- Reaction temperature and solvent selection (e.g., DMF for coupling reactions, as in ).
- Catalyst efficiency (e.g., EDCI for amide bond formation ).
- Purification methods (HPLC or column chromatography to achieve >95% purity ). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR spectroscopy : Confirm quinoline proton environments (δ 7.5–9.0 ppm) and thiadiazole sulfur connectivity.
- Mass spectrometry : Verify molecular weight (e.g., 456 g/mol for a structurally similar compound ).
- FT-IR : Identify carboxamide C=O stretches (~1650 cm⁻¹) and thiadiazole C-S bonds (~650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Cytotoxicity assays (MTT or CellTiter-Glo) using cancer cell lines (e.g., HeLa or MCF-7) .
- Enzyme inhibition studies : Fluorescence-based assays for kinases or proteases .
- Binding affinity measurements : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from differences in:
- Cell line specificity (e.g., varying IC₅₀ values due to receptor expression levels ).
- Assay conditions (pH, serum content, or incubation time). Mitigation strategies include:
- Cross-validation using orthogonal assays (e.g., SPR + cellular thermal shift assay ).
- Meta-analysis of dose-response curves and statistical power .
Q. What computational tools are effective for predicting target interactions?
- Molecular docking (AutoDock Vina or Schrödinger) to model binding to kinases or DNA .
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
- QSAR models to correlate structural features (e.g., substituent electronegativity) with activity .
Q. What strategies improve the compound’s bioavailability and pharmacokinetics?
- Lipophilicity optimization : Introduce polar groups (e.g., -OH or -SO₂NH₂) to enhance solubility .
- Prodrug design : Mask carboxamide groups with ester linkages for improved membrane permeability .
- Metabolic stability assays : Liver microsome studies to identify vulnerable sites for oxidation .
Q. How can researchers address low yield in the final coupling step?
Common issues and solutions:
- Steric hindrance : Replace bulky substituents with smaller groups (e.g., methyl → ethyl ).
- Side reactions : Use protecting groups for thiadiazole sulfur during intermediate steps .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings .
Methodological Challenges
Q. What analytical methods differentiate polymorphic forms of this compound?
- PXRD : Identify distinct crystal phases .
- DSC/TGA : Monitor thermal stability and melting points .
- Solid-state NMR : Resolve conformational differences in the quinoline core .
Q. How to design structure-activity relationship (SAR) studies for this hybrid scaffold?
- Variation of substituents : Synthesize analogs with halogens, alkyl chains, or heterocycles at the 4-methylphenyl position .
- Bioisosteric replacement : Substitute thiadiazole with triazole or oxadiazole to assess activity retention .
- Free-Wilson analysis : Quantify contributions of individual moieties to potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
